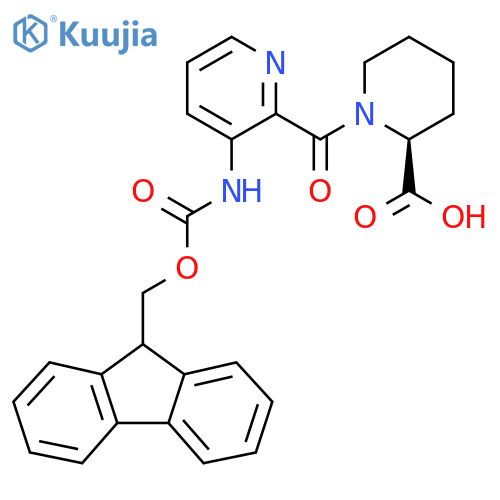

Cas no 2171172-90-8 ((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid)

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid

- 2171172-90-8

- EN300-1510805

- (2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid

-

- インチ: 1S/C27H25N3O5/c31-25(30-15-6-5-13-23(30)26(32)33)24-22(12-7-14-28-24)29-27(34)35-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,7-12,14,21,23H,5-6,13,15-16H2,(H,29,34)(H,32,33)/t23-/m0/s1

- InChIKey: JJXAYBPQRAWCSU-QHCPKHFHSA-N

- ほほえんだ: O(C(NC1=CC=CN=C1C(N1CCCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 471.17942091g/mol

- どういたいしつりょう: 471.17942091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 6

- 複雑さ: 769

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 109Ų

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1510805-10000mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-50mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-250mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-0.05g |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1510805-1.0g |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1510805-10.0g |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1510805-2500mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-5000mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-500mg |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1510805-0.5g |

(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid |

2171172-90-8 | 0.5g |

$3233.0 | 2023-05-23 |

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 関連文献

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic Acid (CAS No. 2171172-90-8)

(2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2171172-90-8), represents a pinnacle of molecular design and functionalization, incorporating multiple pharmacophoric elements that make it a promising candidate for the development of novel therapeutic agents.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a pyridine ring, a piperidine moiety, and an amino group that is further derivatized with a methoxycarbonyl (MOC) protecting group. The presence of a fluorenyl moiety attached to the MOC group adds another layer of complexity, enhancing the compound's solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that the pyridine and piperidine rings can interact with enzymes and receptors in ways that suggest potential applications in treating neurological disorders, inflammatory diseases, and even certain types of cancer. The fluorenyl group, while primarily contributing to physicochemical properties, has also been shown to influence the compound's pharmacokinetic profile, making it more suitable for oral administration.

In the realm of drug discovery, the synthesis of chiral compounds like (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) is of paramount importance due to the stereoselective nature of biological processes. The (S)-configuration at the second carbon atom is crucial for ensuring optimal biological activity and minimizing adverse effects. The synthesis of such enantiomerically pure compounds often involves multi-step organic reactions, including asymmetric hydrogenation and chiral resolution techniques, which are areas of active research and development.

The role of protective groups in organic synthesis cannot be overstated. The methoxycarbonyl group in this compound serves as an effective protecting group for the amino function, allowing for selective modifications at other sites without affecting the sensitive amine. This strategy is particularly useful in multi-step syntheses where orthogonal functionalization is required. The fluorenyl methoxycarbonylamino group not only protects the amino function but also introduces additional hydrophobicity, which can be beneficial for membrane permeability and target binding.

Current research in medicinal chemistry is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). The structural features of (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) make it a potential candidate for targeting PPIs, which are involved in numerous disease pathways but are challenging to address with traditional small-molecule drugs. By designing molecules that can selectively disrupt or enhance these interactions, researchers hope to uncover new therapeutic strategies.

The pyridine ring in this compound has been extensively studied for its ability to form hydrogen bonds and coordinate with metal ions, properties that are exploited in various drug designs. The piperidine ring contributes to the compound's overall flexibility and bioavailability, while the fluorenyl group enhances its solubility in both aqueous and organic solvents. These combined features make it an attractive scaffold for further derivatization and optimization.

In vitro studies have begun to explore the potential applications of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of the pyridine and piperidine moieties to interact with neurotransmitter receptors has led researchers to investigate their potential as monoamine oxidase (MAO) inhibitors or acetylcholinesterase inhibitors. Preliminary results suggest that derivatives of this compound may exhibit significant therapeutic effects with minimal side effects.

The methoxycarbonyl protecting group on the amino function also allows for subsequent deprotection under mild acidic conditions, providing flexibility in synthetic routes. This feature is particularly useful when designing complex molecules where multiple functional groups need to be introduced or removed in a controlled manner. The fluorenyl group not only serves as a protecting group but also as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

The synthesis of (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) involves several key steps that highlight modern synthetic methodologies. Asymmetric hydrogenation is often employed to introduce the (S)-configuration at the second carbon atom, utilizing chiral catalysts such as rhodium or ruthenium complexes coordinated with binaphthyl ligands. Chiral resolution techniques may also be employed if racemic mixtures are obtained during synthesis.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been crucial in characterizing this compound accurately. These techniques provide detailed information about its molecular structure, purity, and conformational preferences, which are essential for understanding its biological activity. High-resolution NMR spectroscopy has been particularly useful in determining the absolute configuration of chiral centers.

In conclusion, (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid (CAS No. 2171172-90-8) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and diverse functional groups make it a versatile scaffold for drug discovery efforts aimed at treating neurological disorders, inflammatory diseases, and cancer. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its potential as a lead molecule for future therapeutics.

2171172-90-8 ((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) 関連製品

- 2137719-04-9(Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-)

- 477762-41-7(8-{2-(Z)-1-(4-Chlorophenyl)ethylidenehydrazino}quinolinium chloride)

- 321337-61-5(4-4-(bromomethyl)phenoxybenzonitrile)

- 2248411-95-0(Tert-butyl 5-aminothiophene-3-carboxylate)

- 1316221-74-5(N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide)

- 216159-03-4(4-bromo-2-fluorobenzene-1-sulfonyl chloride)

- 77263-06-0(Erythrabyssin II)

- 1805619-82-2(Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)

- 881444-99-1(4-methyl-N-4-(morpholine-4-sulfonyl)phenyl-1,2,3-thiadiazole-5-carboxamide)

- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)